2-Phenyl-2-(pyridin-2-yl)butanenitrile
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Overview
Description
2-Phenyl-2-(pyridin-2-yl)butanenitrile is an organic compound with the molecular formula C15H14N2 It is a nitrile derivative that features a phenyl group and a pyridinyl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(pyridin-2-yl)butanenitrile typically involves the reaction of 2-bromopyridine with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
2-Bromopyridine+PhenylacetonitrileK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(pyridin-2-yl)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine) or nitro groups under Friedel-Crafts conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Phenyl-2-(pyridin-2-yl)butanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)butanenitrile depends on its specific application. In coordination chemistry, it acts as a ligand that can form complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-(pyridin-3-yl)butanenitrile
- 2-Phenyl-2-(pyridin-4-yl)butanenitrile
- 2-Phenyl-2-(pyridin-2-yl)propanenitrile
Uniqueness
2-Phenyl-2-(pyridin-2-yl)butanenitrile is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs.
Properties
IUPAC Name |
2-phenyl-2-pyridin-2-ylbutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-15(12-16,13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCRCFFHVKYXFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599450 |
Source
|
Record name | 2-Phenyl-2-(pyridin-2-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19395-42-7 |
Source
|
Record name | α-Ethyl-α-phenyl-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19395-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-2-(pyridin-2-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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